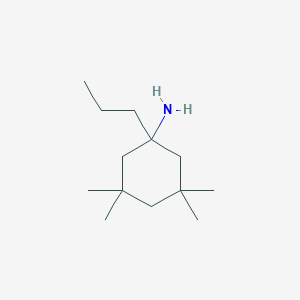![molecular formula C18H21NO3 B14249984 {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone CAS No. 253681-42-4](/img/structure/B14249984.png)
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the phenylmethanone core, followed by the introduction of hydroxyl groups at the 2 and 4 positions. The amino group is then introduced via an amination reaction using pentan-3-ylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dihydroxybenzophenone: Similar structure but lacks the amino group.
3-Aminophenylmethanone: Contains an amino group but lacks hydroxyl groups.
4-Hydroxy-3-aminophenylmethanone: Contains both hydroxyl and amino groups but in different positions.
Uniqueness
{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its combination of hydroxyl and amino groups allows for diverse chemical reactions and potential interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
253681-42-4 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
[2,4-dihydroxy-3-(pentan-3-ylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-3-13(4-2)19-16-15(20)11-10-14(18(16)22)17(21)12-8-6-5-7-9-12/h5-11,13,19-20,22H,3-4H2,1-2H3 |
InChI-Schlüssel |
OAPIPXZIHDLJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



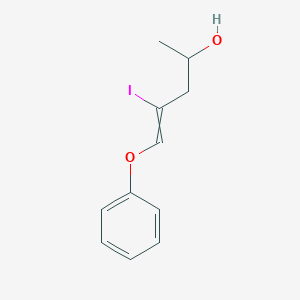
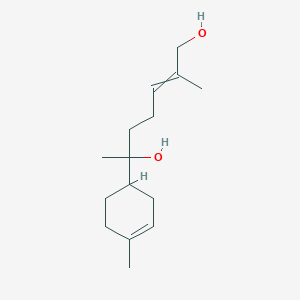
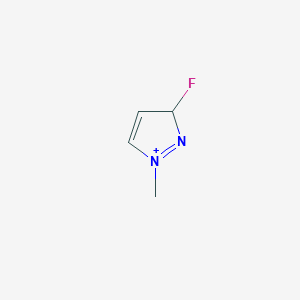
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
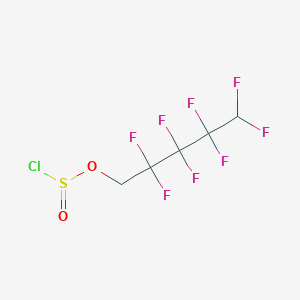
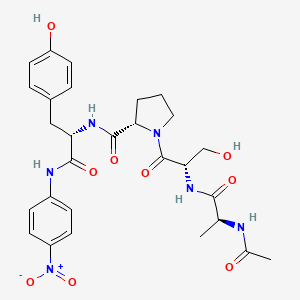
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
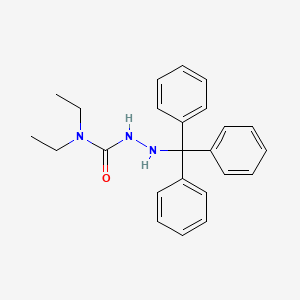
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
